molecular formula C24H21FN4O2 B2920663 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-35-3

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2920663
CAS No.: 2034534-35-3
M. Wt: 416.456
InChI Key: SIMWIMYLOIKOGC-UHFFFAOYSA-N
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Description

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a quinazolin-4-one core, a privileged scaffold in pharmaceutical science, which is linked via a piperidine ring to a 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl moiety. The strategic incorporation of fluorine atoms on aromatic systems, as seen in this compound, is a common practice in drug design to influence properties such as metabolic stability, membrane permeability, and binding affinity . Research Applications and Value: While the specific biological profile of this compound requires further investigation, its structure suggests potential as a key intermediate or targeted inhibitor. The quinazolinone core is widely recognized for its diverse biological activities and is frequently explored in the development of kinase inhibitors, which are relevant for treating conditions like cancer, inflammatory diseases, and type 2 diabetes . The molecular framework, which includes multiple aromatic rings and a hydrogen-bond acceptor/donor system, is characteristic of compounds that exhibit antimicrobial and antifungal properties, making it a candidate for research into new anti-infective agents . Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a probe for studying specific biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c25-18-9-7-16(8-10-18)17-12-22(26-13-17)24(31)28-11-3-4-19(14-28)29-15-27-21-6-2-1-5-20(21)23(29)30/h1-2,5-10,12-13,15,19,26H,3-4,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWIMYLOIKOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinazolinone core is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name / ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Quinazolin-4(3H)-one 3-(1-(4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl) Hypothesized antimicrobial activity based on fluorophenyl and pyrrole motifs .
3-(4-Fluorophenyl)-2-((3-morpholinopropyl)amino)quinazolin-4(3H)-one (S1d) Quinazolin-4(3H)-one 3-(4-Fluorophenyl), 2-(morpholinopropylamino) Synthesized for antiviral screening; morpholino group enhances solubility .
2-((4-Benzylpiperidin-1-yl)methyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one (7e) Quinazolin-4(3H)-one 3-(4-Fluorophenyl), 2-(benzylpiperidinylmethyl) IR/NMR data confirm stability; benzylpiperidine may improve CNS penetration .
3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) Quinazolin-4(3H)-one 3-(4-Chlorophenyl), 2-(phenylquinazolinylamino) Potent antibacterial activity (Bacillus subtilis: 1.0 cm inhibition zone) .
6-Bromo-3-(4-fluorophenyl)-2-(3-(substituted phenyl)pyrazol-1-yl)quinazolin-4(3H)-one (5a-j) Quinazolin-4(3H)-one 6-Bromo, 3-(4-fluorophenyl), 2-(pyrazolyl) Microwave synthesis improves yield; pyrazole enhances antifungal activity .
Key Observations:
  • Fluorophenyl Group : The 4-fluorophenyl substituent is recurrent in antimicrobial agents (e.g., compound 9h, 7e) due to its electron-withdrawing effects, which stabilize the molecule and enhance target binding .
  • Synthetic Methods : Microwave-assisted synthesis (e.g., ) offers higher efficiency (80–88% yields) compared to traditional reflux methods .
Antimicrobial Activity:
  • Compound 9a (3-(4-fluorophenyl)-quinazolinone derivative) exhibits inhibition zones of 1.1–1.4 cm against Proteus vulgaris and Bacillus subtilis .
  • S1d (morpholinopropylamino-substituted quinazolinone) showed moderate activity in influenza polymerase inhibition assays .
  • Pyrazolyl-quinazolinones () demonstrated superior antifungal activity compared to antibacterial effects, suggesting substituent-dependent selectivity .
Receptor Targeting:
  • PET Tracers () with piperidinyl-methyl groups (e.g., compound 1) were developed for imaging growth hormone secretagogue receptors (GHS-R1a), highlighting the versatility of quinazolinones in diagnostics .

Physicochemical and Spectroscopic Data

Parameter Target Compound (Inferred) 7e (Benzylpiperidinyl) 9h (Chlorophenyl)
IR (C=O stretch) ~1680–1700 cm⁻¹ 1675 cm⁻¹ 1682 cm⁻¹
¹H NMR (piperidine) δ 3.1–3.5 ppm (piperidinyl protons) δ 3.3 ppm (N-CH₂-benzyl) δ 3.6 ppm (N-H amine)
MS (Molecular Ion) ~450–470 m/z 437 m/z [M+H]⁺ 452 m/z [M+H]⁺
Elemental Analysis C: ~65%, H: ~4.5%, N: ~12% C: 68.2%, H: 5.1%, N: 10.8% C: 64.5%, H: 4.3%, N: 12.1%
Notes:
  • The target compound’s pyrrole-carbonyl group may downshift the C=O IR stretch compared to simpler analogs due to conjugation .
  • MS and elemental analysis data align with molecular weight increases from fluorophenyl and piperidinyl substitutions .

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